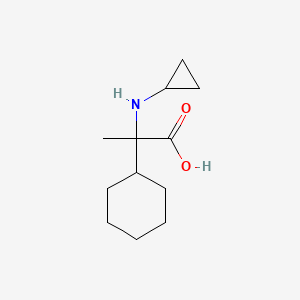

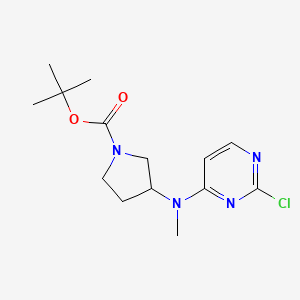

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methylpropanamide" is not directly described in the provided papers. However, the papers do discuss various chlorophenyl compounds and their properties, which can be somewhat related to the compound . For instance, paper discusses a chlorophenyl compound with antibacterial properties, specifically against anaerobic bacteria. Paper details the synthesis and characterization of a benzoyl chlorophenyl propanamide, including its molecular structure analysis using X-ray diffraction and various spectroscopic methods. Paper focuses on the trace analysis of a chlorophenoxyacetic acid and its derivatives. Paper describes the structures of chlorophenyl benzothiazine derivatives, and paper explores the chemoselective reactions of a hydroxy methylamino phenylpropanamide.

Synthesis Analysis

The synthesis of chlorophenyl compounds is a topic of interest in the papers. For example, paper describes the synthesis of a chlorophenyl compound designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells. Paper provides a detailed synthesis procedure for a benzoyl chlorophenyl propanamide, including the use of hybrid-DFT methods for optimization of the molecular structure. Paper investigates the reactivity of a hydroxy methylamino phenylpropanamide with various electrophiles to produce chiral compounds.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is analyzed in several papers. Paper compares the optimized molecular structure obtained from DFT calculations with experimental X-ray diffraction data, finding strong agreement between the two. The paper also discusses the electronic properties of the compound, such as excitation energies and frontier orbital energies. Paper describes the intramolecular hydrogen bonds that stabilize the structure of chlorophenyl benzothiazine derivatives and their conformations.

Chemical Reactions Analysis

Chemical reactions involving chlorophenyl compounds are explored in the papers. Paper mentions the potential bioreduction of a chlorophenyl compound by bacterial proteins. Paper details the chemoselective reactions of a hydroxy methylamino phenylpropanamide with dihaloalkanes and aldehydes to synthesize hexahydro-4-pyrimidinones and oxazolidines, with the experimental results supported by ab initio calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are discussed across the papers. Paper provides a comprehensive analysis of the physical properties, such as vibrational frequencies and NMR chemical shift values, and compares them with experimental data. The paper also examines the compound's NLO properties. Paper outlines the methods for trace analysis of a chlorophenoxyacetic acid and its derivatives, including their GLC characteristics and partition values. Paper discusses the impact of intramolecular hydrogen bonds on the physical properties of chlorophenyl benzothiazine derivatives.

Applications De Recherche Scientifique

Synthesis and Probing of Nicotinic Receptor Interactions

Research into compounds related to 2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methylpropanamide includes the synthesis of molecules designed to probe interactions with nicotinic acetylcholine receptors. For instance, compounds synthesized using alpha-nitro ketone intermediates as electrophiles and nucleophiles have been utilized to study Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions, highlighting the potential of such compounds in neurological research (Zhang, Tomizawa, & Casida, 2004).

Photopolymerization and Material Science

Another application is in the field of material science, where derivatives of related compounds have been proposed as photoiniferters for nitroxide-mediated photopolymerization. This indicates their role in developing new materials with potential applications ranging from industrial manufacturing to biotechnology (Guillaneuf et al., 2010).

Antimicrobial Activity

The chemical framework of such compounds also lends itself to antimicrobial applications. For example, a series of synthesized compounds were screened for in vitro antibacterial and antifungal activities, showing the potential of these molecules in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Polymerization Catalysts

Compounds with related structures have been investigated as catalysts in the polymerization of lactide, indicating their utility in the production of biodegradable plastics and other polymers. This research demonstrates the versatility of these compounds in catalysis and material science (Labourdette et al., 2009).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14(2,21-12-5-3-11(16)4-6-12)13(18)17-9-15(19)7-8-20-10-15/h3-6,19H,7-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIYFYXMBGEOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CCOC1)O)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)